2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
The compound 2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one features a thieno[3,2-d]pyrimidin-4(3H)-one core, a heterocyclic system known for its pharmacological relevance. Key structural attributes include:
- Position 2: A thioether-linked 2-oxoethyl group substituted with a 4-benzylpiperidine moiety, which may enhance lipophilicity and CNS penetration.
- Position 3: A 4-methoxyphenyl group, contributing electron-donating properties that could influence receptor binding.
Properties
IUPAC Name |
2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O3S2/c1-33-22-9-7-21(8-10-22)30-26(32)25-23(13-16-34-25)28-27(30)35-18-24(31)29-14-11-20(12-15-29)17-19-5-3-2-4-6-19/h2-10,20H,11-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFIWLIYICXEAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCC(CC4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one , identified by its CAS number 481655-47-4 , is a complex organic molecule that has attracted attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 385.5 g/mol . The structure features a thieno[3,2-d]pyrimidinone core, which is known for its diverse pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H27N3O2S |
| Molecular Weight | 385.5 g/mol |
| CAS Number | 481655-47-4 |
Anticancer Properties
Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer activity. For instance, benzylpiperidine derivatives have been shown to inhibit the growth of various cancer cell lines, including breast and colorectal cancers. In vitro studies demonstrated that related compounds could reduce cell viability with IC50 values in the low micromolar range .
The proposed mechanism for the biological activity of this compound involves interaction with specific molecular targets such as enzymes and receptors. The thieno[3,2-d]pyrimidinone structure is believed to modulate pathways involved in cell proliferation and apoptosis. For example, it may act as an inhibitor of certain kinases or other enzymes critical for cancer cell survival .
Case Studies
-
Benzylpiperidine Derivatives in Cancer Therapy
A study focused on benzylpiperidine derivatives highlighted their role in inhibiting tumor growth in preclinical models. The lead compounds demonstrated selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index . -
Neuroprotective Effects
Other research has explored the neuroprotective potential of similar compounds against neurodegenerative diseases. The benzylpiperidine fragment has been associated with modulating neurotransmitter systems, which could be beneficial in conditions such as Alzheimer's disease .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound is compared to analogs with modifications at positions 2 and 3 (Table 1).
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group in the target compound contrasts with electron-withdrawing substituents (e.g., Cl, CF₃O) in analogs , which may affect binding to targets like kinases or GPCRs.
- Piperidine vs.
- Thioether Linkage: Common in all analogs, this group may improve resistance to oxidative metabolism compared to oxygen-based linkers (e.g., phenoxy in ).
Structure-Activity Relationship (SAR) Trends
- Position 2 : Bulky substituents (e.g., benzylpiperidine) may improve target selectivity but reduce solubility.
- Position 3 : Aromatic groups with electron-donating substituents (e.g., 4-OCH₃) could enhance binding to hydrophobic pockets in enzymes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
